3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-
Description
Nomenclature and Systematic Classification of (3S,6R)-1-[6-Chloro-2-(Methylamino)-4-Pyrimidinyl]-N-Cyclohexyl-6-Methyl-3-Piperidinecarboxamide
The systematic nomenclature of (3S,6R)-1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups and stereochemical centers. The compound's full chemical name reflects its intricate molecular architecture, incorporating specific stereochemical designations that are crucial for understanding its three-dimensional structure and biological activity.
The stereochemical descriptors (3S,6R) indicate the absolute configuration at two chiral centers within the piperidine ring system, where the S configuration at position 3 and R configuration at position 6 define the spatial arrangement of substituents around these carbon atoms. This stereochemical specificity is particularly important as different stereoisomers can exhibit dramatically different biological activities, selectivity profiles, and pharmacokinetic properties. The compound is also known by alternative designations, including its chemical abstracts service registry number 1234423-98-3, which provides a unique identifier for chemical databases and regulatory documentation.
| Systematic Classification Parameters | Details |
|---|---|
| Primary Classification | Organoheterocyclic compounds |
| Secondary Classification | Piperidines |
| Tertiary Classification | Piperidinecarboxamides |
| Molecular Formula | C18H28ClN5O |
| Molecular Weight | 365.906 g/mol |
| Chemical Abstracts Service Number | 1234423-98-3 |
| Stereochemical Designation | (3S,6R) |
The compound's classification within chemical taxonomy systems places it among alpha amino acid amides, reflecting the presence of the carboxamide functional group attached to the piperidine ring. This classification is significant as it groups the compound with other biologically active molecules that share similar structural features and often exhibit related mechanisms of action. The presence of the pyrimidine moiety further classifies the compound as a pyrimidine derivative, adding another layer of structural complexity that contributes to its biological properties.
Systematic analysis of the compound's structure reveals multiple pharmacophoric elements that contribute to its biological activity. The piperidine ring provides conformational rigidity and serves as a scaffold for presenting other functional groups in specific spatial orientations. The pyrimidine substituent at the 1-position of the piperidine ring introduces additional hydrogen bonding capabilities and electronic properties that can influence receptor binding. The cyclohexyl group attached to the carboxamide nitrogen provides hydrophobic bulk that can enhance binding affinity and selectivity for target proteins.
The chloro substituent on the pyrimidine ring represents a common halogen modification used in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding interactions. The methylamino group provides additional hydrogen bonding potential and can participate in ionic interactions with biological targets. The methyl substituent at the 6-position of the piperidine ring contributes to the overall three-dimensional shape of the molecule and can influence conformational preferences.
Historical Development of Piperidinecarboxamide-Based Compounds in Medicinal Chemistry
The historical development of piperidinecarboxamide-based compounds in medicinal chemistry spans several decades and reflects the evolution of structure-based drug design principles. Early research in this field emerged from investigations into anticonvulsant agents, where researchers identified that certain piperidinecarboxamide derivatives exhibited significant activity in animal models of epilepsy. The initial discovery of N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide and N-(α-methylbenzyl)-2-piperidinecarboxamide as structural leads provided the foundation for extensive structure-activity relationship studies that would define the field for years to come.
Systematic investigations throughout the 1990s and early 2000s revealed that modifications to the piperidinecarboxamide scaffold could produce compounds with enhanced biological activities and improved selectivity profiles. Research demonstrated that introduction of halogen substituents, particularly chlorine atoms, on aromatic rings attached to the carboxamide nitrogen could significantly increase biological activity. These findings established fundamental principles for the optimization of piperidinecarboxamide derivatives that continue to guide modern drug discovery efforts.
The development of high-throughput screening methodologies in the early 2000s accelerated the identification of novel piperidinecarboxamide derivatives with diverse biological activities. This technological advancement enabled researchers to rapidly evaluate large libraries of compounds and identify promising lead structures for further optimization. The discovery of piperidine carboxamide inhibitors of anaplastic lymphoma kinase through high-throughput screening exemplified the power of these approaches in identifying novel therapeutic targets for piperidinecarboxamide derivatives.
| Historical Development Timeline | Key Discoveries | Therapeutic Applications |
|---|---|---|
| 1990s | Initial anticonvulsant piperidinecarboxamides | Epilepsy research |
| Early 2000s | Structure-activity relationship establishment | Neurological disorders |
| 2010s | High-throughput screening applications | Kinase inhibition |
| 2010s-Present | Senescence-inducing derivatives | Cancer research |
Advanced crystallographic studies have provided crucial insights into the binding modes of piperidinecarboxamide derivatives with their biological targets. X-ray cocrystal structures have revealed unusual conformational arrangements, such as the distinctive shifted conformations observed with certain kinase targets, which have informed the design of subsequent generations of compounds. These structural insights have enabled researchers to understand the molecular basis of selectivity and to design compounds with improved target specificity.
Recent developments in the field have focused on the identification of piperidine-3-carboxamide derivatives as senescence-inducing agents, representing a novel therapeutic approach for cancer treatment. This research has demonstrated that specific structural modifications to the piperidinecarboxamide scaffold can produce compounds capable of inducing cellular senescence in cancer cell lines, providing a new mechanism of action for potential therapeutic development. The discovery that N-arylpiperidine-3-carboxamide derivatives exhibit remarkable antiproliferative activity has opened new avenues for cancer drug discovery.
The evolution of synthetic methodologies has also played a crucial role in the development of piperidinecarboxamide-based compounds. Advances in coupling reactions, stereochemical control, and protecting group strategies have enabled the synthesis of increasingly complex derivatives with precise stereochemical arrangements. The development of efficient synthetic routes for preparing compounds with defined (3S,6R) stereochemistry has been particularly important for accessing biologically active derivatives.
Contemporary research continues to explore new applications for piperidinecarboxamide derivatives, including their potential as inhibitors of phosphoinositide-dependent kinases and other therapeutic targets. The identification of compounds such as the (3S,6R)-configured derivatives as potent and selective inhibitors has demonstrated the continued relevance of this chemical class in modern drug discovery programs. These developments highlight the enduring importance of piperidinecarboxamide derivatives as versatile scaffolds for pharmaceutical research and their potential for addressing unmet medical needs across multiple therapeutic areas.
Properties
Molecular Formula |
C18H28ClN5O |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
1-[6-chloro-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H28ClN5O/c1-12-8-9-13(17(25)21-14-6-4-3-5-7-14)11-24(12)16-10-15(19)22-18(20-2)23-16/h10,12-14H,3-9,11H2,1-2H3,(H,21,25)(H,20,22,23) |
InChI Key |
JKLNGUDUSPVUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C2=CC(=NC(=N2)NC)Cl)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl- typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine ring, and the addition of functional groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and cyclohexylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-Piperidinecarboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting specific kinases can inhibit tumor growth effectively. The compound's ability to interact with protein kinases makes it a candidate for further exploration in cancer therapy.
Case Study : A study published in Nature demonstrated that pyrimidine derivatives, including those similar to our compound, showed promising results against various cancer cell lines, with IC50 values indicating potent activity against tumor proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structural components allow it to disrupt bacterial cell walls or inhibit essential enzymes in microbial metabolism.
Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Piperidinecarboxamide | E. coli | 32 µg/mL |
| 3-Piperidinecarboxamide | S. aureus | 16 µg/mL |
This table illustrates the effectiveness of the compound against common bacterial strains, suggesting potential use in treating infections .
Neurological Disorders
The piperidine structure is known for its role in modulating neurotransmitter systems. Research indicates that compounds with similar structures can influence dopamine and serotonin pathways, making them potential candidates for treating neurological disorders such as depression and schizophrenia.
Case Study : A research article highlighted the efficacy of piperidine derivatives in animal models of depression, where they exhibited rapid antidepressant effects comparable to established treatments .
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic benefits.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Structural Insights
- Pyrimidine vs. Pyridine Cores: The target compound’s pyrimidine ring (vs.
- Substituent Effects: The 6-chloro group in the target compound may enhance electrophilic reactivity compared to the 3-aminoindazolyl group in its analog (), which could increase steric bulk and selectivity for hydrophobic binding pockets .
- Stereochemistry: The (3S,6R) configuration likely optimizes spatial orientation for target engagement, contrasting with non-chiral analogs like F13714 .
Pharmacological Implications
- Cyclohexyl vs. Aromatic Substituents : The N-cyclohexyl group in the target compound balances lipophilicity and solubility, whereas sulfonamide or trifluoromethyl groups () prioritize solubility but may reduce membrane permeability .
- Methylamino Group: The 2-methylamino substituent on the pyrimidine (target compound) provides moderate basicity compared to the 2-amino group in , which could influence pH-dependent binding .
Hypothetical Binding and Efficacy Trends
- Kinase Inhibition: The indazolyl analog () is reported as GSK-2334470, a known PDK1 inhibitor with IC₅₀ values in the nanomolar range . The target compound’s chloro substituent may similarly target ATP-binding pockets but with reduced selectivity.
- Metabolic Stability : The 6-methyl group on the piperidine ring (target compound) likely enhances metabolic stability compared to unsubstituted piperidines (e.g., ) .
Biological Activity
3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, commonly referred to as GSK2334470, is a compound of significant interest due to its biological activity, particularly as a selective inhibitor of the 3-phosphoinositide-dependent protein kinase-1 (PDK1). This article explores the biological activity of GSK2334470, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
GSK2334470 exhibits potent inhibition of PDK1 with an IC50 value of approximately 10 nM. This inhibition leads to the suppression of T-loop phosphorylation and subsequent activation of PDK1 substrates such as S6K1, SGK, and RSK in vitro. Importantly, it shows limited inhibitory effects on Akt activation, which is crucial in various signaling pathways related to cell survival and proliferation .
Anticancer Activity
GSK2334470 has demonstrated significant antiproliferative activity against various cancer cell lines. It induces cell cycle arrest primarily at the G1 phase, which is critical for preventing tumor progression. The compound has shown efficacy against RB-positive tumor cells, highlighting its potential as a cancer therapeutic agent .
In Vivo Studies
In animal models, particularly Braf V600E::Pten (-/-) mice, GSK2334470 has been shown to delay melanomagenesis and metastasis. This suggests that the compound not only affects cancer cell lines in vitro but also exhibits promising results in preclinical models .
Comparative Biological Activity Table
Case Studies
Several studies have investigated the biological activity of GSK2334470:
- Antitumor Efficacy : A study evaluated the effect of GSK2334470 on various human tumor cell lines. Results indicated that it effectively inhibited proliferation and induced apoptosis in RB-positive tumors .
- Mechanistic Insights : Research focused on the molecular interactions between GSK2334470 and PDK1 revealed that its binding affinity was significantly higher than that of other inhibitors tested, suggesting a unique mechanism that could be exploited for therapeutic development .
- Pharmacokinetics : Studies have assessed the pharmacokinetic properties of GSK2334470, indicating favorable absorption and distribution characteristics that enhance its potential as a therapeutic agent .
Q & A
Q. Solutions :
- Continuous-flow synthesis : Minimize residence time in reactive zones to preserve stereochemistry .
- Scavenger resins : Remove metal catalysts inline (e.g., QuadraPure™) without intermediate isolation .
Basic: How is the lipophilicity (LogP) of this compound experimentally determined?
Methodological Answer:
- Shake-flask method : Partition between octanol and PBS (pH 7.4), quantified via HPLC-UV at 254 nm.
- Chromatographic estimation : Use reverse-phase HPLC retention times with a calibration curve of standards (e.g., nitrobenzene derivatives) .
Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?
Methodological Answer:
Protonation of the piperidine nitrogen under acidic conditions leads to ring-opening via nucleophilic attack by water. Stabilization strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
